N-苯基 2-(BOC-氨基)丙酰胺

描述

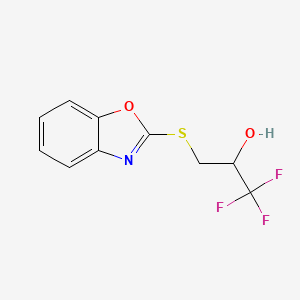

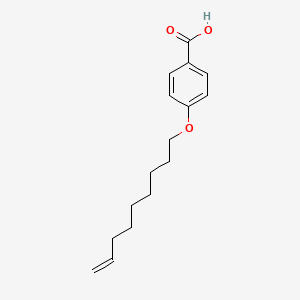

“N-Phenyl 2-(BOC-amino)propanamide” is a chemical compound with the CAS Number: 126787-11-9 and a molecular weight of 264.32 . Its IUPAC name is tert-butyl 2-anilino-1-methyl-2-oxoethylcarbamate .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “N-Phenyl 2-(BOC-amino)propanamide”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of “N-Phenyl 2-(BOC-amino)propanamide” is represented by the linear formula: C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) .

Chemical Reactions Analysis

The Boc group in “N-Phenyl 2-(BOC-amino)propanamide” can be cleaved by mild acidolysis . The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

Physical And Chemical Properties Analysis

“N-Phenyl 2-(BOC-amino)propanamide” has a molecular weight of 264.32 .

科学研究应用

根系生长抑制活性

N-苯基 2-(BOC-氨基)丙酰胺及其衍生物已因其根系生长抑制特性而受到研究。Kitagawa 和 Asada (2005) 的一项研究合成了一系列 N-取代的 2-(2-氯乙酰氨基)-3-(呋喃-2-基)丙酰胺,它们在油菜幼苗中表现出显着的根系生长抑制活性。这表明在农业中具有控制不必要的植物生长的潜在应用 (Kitagawa 和 Asada,2005)。

肌肉松弛剂和抗惊厥剂活性

N-苯基 2-(BOC-氨基)丙酰胺衍生物也因其肌肉松弛剂和抗惊厥剂活性而受到探索。Tatee 等人 (1986) 合成了 N-取代的 3-氨基-2-甲基-N-(3-苯基-5-异恶唑基)丙酰胺衍生物并评估了它们的活性,确定了具有显着的肌肉松弛剂和抗惊厥剂特性的化合物 (Tatee 等人,1986)。

肽合成中的化学连接

在肽合成领域,N-苯基 2-(BOC-氨基)丙酰胺已用于天然化学连接过程中。Crich 和 Banerjee (2007) 证明了赤藓糖醇-N-Boc-β-巯基-l-苯丙氨酸在苯丙氨酸处进行天然化学连接的用途,从而能够合成复杂的肽 (Crich 和 Banerjee,2007)。

α-氨基酸的不对称合成

该化合物已被用于 α-氨基酸的不对称合成中。Hamon、Massy-Westropp 和 Razzino (1992) 描述了一种使用酯-8-苯基薄荷基 N-Boc-甘氨酸酯合成高非对映选择性 α-氨基酸的方法 (Hamon、Massy-Westropp 和 Razzino,1992)。

抗惊厥研究

为了进一步探索其药用潜力,Idris、Ayeni 和 Sallau (2011) 研究了异构 N-苄基-3-[(氯苯基)氨基]丙酰胺的抗惊厥作用。这些化合物在癫痫发作测试模型中显示出有希望的结果,表明它们具有针对全身性癫痫发作的潜力 (Idris、Ayeni 和 Sallau,2011)。

作用机制

Target of Action

N-Phenyl 2-(BOC-amino)propanamide is a derivative of fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids, which are naturally occurring pain-relieving molecules produced in the body . The interaction results in a change in the perception of pain and can also lead to a feeling of euphoria .

Biochemical Pathways

The metabolism of fentanyl analogs like N-Phenyl 2-(BOC-amino)propanamide generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl and its analogs are typically well-absorbed in the body, widely distributed, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of N-Phenyl 2-(BOC-amino)propanamide’s action are likely to be similar to those of fentanyl and its analogs. These effects include decreased perception of pain, sedation, and potential euphoria . These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .

Action Environment

The action, efficacy, and stability of N-Phenyl 2-(BOC-amino)propanamide can be influenced by various environmental factors. These factors include the presence of other drugs, the individual’s health status, genetic factors, and the route of administration. For instance, the presence of other CNS depressants can potentiate the effects of fentanyl analogs .

未来方向

The use of Boc as a protecting group for amines has become one of the most commonly used methods in recent years . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of “N-Phenyl 2-(BOC-amino)propanamide” and similar compounds will continue to play a significant role in the field of peptide synthesis and beyond .

生化分析

Biochemical Properties

N-Phenyl 2-(BOC-amino)propanamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is crucial for its role in peptide synthesis, as it can act as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Cellular Effects

N-Phenyl 2-(BOC-amino)propanamide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell signaling pathways by interacting with specific receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function . Additionally, N-Phenyl 2-(BOC-amino)propanamide can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of N-Phenyl 2-(BOC-amino)propanamide involves its binding interactions with various biomolecules, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in their activity and subsequent effects on biochemical reactions. For example, N-Phenyl 2-(BOC-amino)propanamide can inhibit proteases, preventing the cleavage of peptide bonds and thereby protecting amino acids during peptide synthesis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenyl 2-(BOC-amino)propanamide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that N-Phenyl 2-(BOC-amino)propanamide can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of N-Phenyl 2-(BOC-amino)propanamide can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on peptide synthesis and cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations . Additionally, high doses of N-Phenyl 2-(BOC-amino)propanamide can lead to toxicity, affecting the overall health and function of the organism .

Metabolic Pathways

N-Phenyl 2-(BOC-amino)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, affecting cellular function and health .

Transport and Distribution

The transport and distribution of N-Phenyl 2-(BOC-amino)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of N-Phenyl 2-(BOC-amino)propanamide can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

N-Phenyl 2-(BOC-amino)propanamide is localized within specific subcellular compartments, where it can exert its effects on cellular processes. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in biochemical reactions within the appropriate cellular context .

属性

IUPAC Name |

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCJOYAOSCKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)

![2-[1-Cyano-2-(2,4-dichlorophenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)

![5-[(3,4-Dichlorophenyl)methylene]-2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile](/img/structure/B1364722.png)

![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)

![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)

![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)